
Einleitung: Die Bedeutung der
Funktionalisierung von 1,5-Naphthyridin-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,5-Naphthyridine-4,8-diol

Cat. No.: B1590005 Get Quote

Der 1,5-Naphthyridin-Kern ist ein privilegiertes Gerüst in der Entwicklung von Therapeutika,

das in einer Vielzahl biologisch aktiver Moleküle vorkommt, die als Kinase-Inhibitoren, antivirale

und antibakterielle Wirkstoffe eingesetzt werden.[2][3] Die Hydroxylgruppen an den Positionen

4 und 8 des 1,5-Naphthyridin-4,8-diol-Gerüsts bieten reaktive Stellen für die chemische

Modifikation. Ihre Derivatisierung ermöglicht:

Modulation der Löslichkeit: Die Umwandlung der polaren Hydroxylgruppen in weniger polare

Ether oder Ester kann die Löslichkeit in organischen Lösungsmitteln und Lipidmembranen

verbessern.

Einführung pharmakophorer Gruppen: An die Hydroxylpositionen können spezifische

funktionelle Gruppen geknüpft werden, um die Wechselwirkung mit biologischen

Zielstrukturen zu verbessern.

Entwicklung von Prodrugs: Esterbindungen können so gestaltet werden, dass sie in vivo

enzymatisch gespalten werden, um das aktive Diol freizusetzen.

Feinabstimmung der elektronischen Eigenschaften: Die Art des Substituenten an den

Sauerstoffatomen beeinflusst die Elektronendichte des aromatischen Systems und damit

seine Reaktivität und sein pharmakokinetisches Profil.

Dieser Leitfaden beschreibt bewährte Protokolle für die O-Alkylierung und O-Acylierung von

1,5-Naphthyridin-4,8-diol und erläutert die chemischen Prinzipien, die diesen Transformationen

zugrunde liegen.
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Kernprinzipien der Derivatisierung
Die Hydroxylgruppen von 1,5-Naphthyridin-4,8-diol weisen einen phenolischen Charakter auf,

was ihre Reaktivität bestimmt. Sie können deprotoniert werden, um nukleophile Phenoxid-

Spezies zu bilden, die leicht mit Elektrophilen reagieren. Die beiden primären strategischen

Ansätze sind:

O-Alkylierung (Etherbildung): Typischerweise über eine Williamson-Ethersynthese, bei der

das deprotonierte Diol mit einem Alkylhalogenid oder einem anderen Substrat mit einer

guten Abgangsgruppe reagiert.[4][5][6]

O-Acylierung (Esterbildung): Erfolgt durch Reaktion mit Carbonsäuren (oder deren

aktivierten Derivaten wie Säurechloriden und Anhydriden) unter sauren oder basischen

Bedingungen oder unter Verwendung von Kopplungsreagenzien.[7][8][9]

Die Wahl der Methode hängt von der Stabilität des Substrats, den gewünschten funktionellen

Gruppen und der Notwendigkeit einer selektiven Mono- oder Di-Derivatisierung ab.

Protokoll 1: O-Alkylierung über die Williamson-
Ethersynthese
Die Williamson-Ethersynthese ist eine robuste und vielseitige Methode zur Bildung von Ethern.

Sie verläuft über einen SN2-Mechanismus, bei dem ein Alkoxidion ein Alkylhalogenid

nukleophil angreift.[5][6] Für 1,5-Naphthyridin-4,8-diol ist die Wahl der Base und der

Reaktionsbedingungen entscheidend, um eine N-Alkylierung zu vermeiden und die Selektivität

zu steuern.

Materialien und Reagenzien
1,5-Naphthyridin-4,8-diol

Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

Base: Kaliumcarbonat (K2CO3), Cäsiumcarbonat (Cs2CO3) oder Natriumhydrid (NaH)

Lösungsmittel: N,N-Dimethylformamid (DMF), Acetonitril oder Tetrahydrofuran (THF)
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Argon- oder Stickstoffatmosphäre

Experimenteller Arbeitsablauf: Di-Alkylierung

Vorbereitung Reaktion Aufarbeitung

1,5-Naphthyridin-4,8-diol in DMF Base zugeben
(z.B. K2CO3)

Deprotonierung
Rühren bei RT

(30 min)

Deprotonierung Alkylhalogenid
(2.2 Äquivalente)

zugeben

Erhitzen
(z.B. 60-80 °C)

SN2-Reaktion
Reaktionskontrolle

(DC)

SN2-Reaktion
Mit Wasser
versetzen

Extraktion mit
Ethylacetat

Trocknen über
Na2SO4 Säulenchromatographie Produkt
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Abbildung 1: Allgemeiner Arbeitsablauf für die Di-Alkylierung.

Detailliertes Protokoll (Beispiel: Di-Benzoylierung)
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,5-Naphthyridin-4,8-diol (1,0

Äquiv.) und Kaliumcarbonat (2,5 Äquiv.) in trockenem DMF (10 mL pro mmol Diol)

suspendiert.

Deprotonierung: Die Suspension wird unter einer inerten Atmosphäre (Argon) 30 Minuten bei

Raumtemperatur gerührt.

Reaktion: Benzylbromid (2,2 Äquiv.) wird langsam zugetropft. Die Reaktionsmischung wird

anschließend auf 80 °C erhitzt und der Reaktionsfortschritt mittels

Dünnschichtchromatographie (DC) verfolgt.

Aufarbeitung: Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt

und in Wasser (50 mL) gegossen.

Extraktion: Das wässrige Gemisch wird dreimal mit Ethylacetat (je 30 mL) extrahiert.

Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung

gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Der

Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das di-substituierte

Produkt zu erhalten.[10][11]
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Tabelle 1: Parameter für die Williamson-Ethersynthese

Parameter Empfehlung Begründung

Base K2CO3 (mild), NaH (stark)

K2CO3 ist einfacher zu

handhaben und ausreichend

für die Deprotonierung

phenolischer OH-Gruppen.

NaH ist stärker und kann bei

weniger reaktiven Halogeniden

erforderlich sein.

Lösungsmittel DMF, Acetonitril

Polare aprotische

Lösungsmittel begünstigen

den SN2-Mechanismus.[5]

Temperatur 60–100 °C

Die Reaktionstemperatur

hängt von der Reaktivität des

Alkylhalogenids ab.[5]

Alkylhalogenid
Primäre Halogenide (z.B. R-I,

R-Br)

Sekundäre und tertiäre

Halogenide neigen zur

Eliminierung als

Nebenreaktion.[6]

Selektivität
1.1 Äq. Halogenid für Mono-

Alkylierung

Die Verwendung eines leichten

Überschusses an Diol und

stöchiometrischer Mengen des

Halogenids kann die Mono-

Alkylierung begünstigen, führt

aber oft zu Gemischen. Für

eine saubere Mono-Alkylierung

ist eine

Schutzgruppenstrategie (siehe

Abschnitt 5) vorzuziehen.

Protokoll 2: O-Acylierung (Veresterung)
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Die Veresterung der Hydroxylgruppen kann durch verschiedene Methoden erreicht werden. Die

Steglich-Veresterung ist besonders vorteilhaft für empfindliche Substrate, da sie unter milden,

neutralen Bedingungen abläuft.[7][12][13] Eine klassische Alternative ist die Reaktion mit

Säurechloriden oder Anhydriden in Gegenwart einer Base.

Methode A: Steglich-Veresterung
Diese Methode verwendet Dicyclohexylcarbodiimid (DCC) als Kopplungsreagenz und 4-

Dimethylaminopyridin (DMAP) als Katalysator.[13][14]

Reaktanden

Reaktion Aufarbeitung

1,5-Naphthyridin-4,8-diol

In CH2Cl2 lösenCarbonsäure (2.2 Äq.)

DMAP (0.2 Äq.)

Auf 0 °C kühlen DCC (2.2 Äq.) zugeben Bei RT rühren DCU abfiltrieren Waschen mit 1M HCl,
ges. NaHCO3, Sole Trocknen & Einengen Chromatographie Produkt (Di-Ester)

Click to download full resolution via product page

Abbildung 2: Arbeitsablauf der Steglich-Veresterung.

Ansatz: 1,5-Naphthyridin-4,8-diol (1,0 Äquiv.), die gewünschte Carbonsäure (2,2 Äquiv.) und

DMAP (0,2 Äquiv.) werden in trockenem Dichlormethan (CH2Cl2) gelöst.

Reaktion: Die Lösung wird in einem Eisbad auf 0 °C gekühlt. Eine Lösung von DCC (2,2

Äquiv.) in CH2Cl2 wird langsam zugetropft.

Rühren: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und 12-24

Stunden gerührt.
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Aufarbeitung: Der ausgefallene Dicyclohexylharnstoff (DCU) wird abfiltriert.

Reinigung: Das Filtrat wird nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und

gesättigter NaCl-Lösung gewaschen. Die organische Phase wird über Na2SO4 getrocknet,

filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie

gereinigt.

Methode B: Acylierung mit Säurechloriden/Anhydriden
Diese Methode ist oft schneller, erfordert jedoch eine Base, um den entstehenden

Chlorwasserstoff abzufangen. Pyridin kann sowohl als Base als auch als Lösungsmittel dienen.

Ansatz: 1,5-Naphthyridin-4,8-diol (1,0 Äquiv.) wird in trockenem Pyridin unter einer inerten

Atmosphäre gelöst.

Reaktion: Die Lösung wird auf 0 °C gekühlt und das Säurechlorid (z. B. Acetylchlorid, 2,2

Äquiv.) langsam zugetropft.

Rühren: Die Mischung wird bei Raumtemperatur gerührt, bis die Reaktion laut DC-Analyse

abgeschlossen ist (typischerweise 1-4 Stunden).

Aufarbeitung: Die Reaktion wird durch Zugabe von Methanol abgebrochen. Das

Lösungsmittel wird im Vakuum entfernt.

Reinigung: Der Rückstand wird in Dichlormethan oder Ethylacetat aufgenommen und mit 1

M HCl, Wasser und gesättigter NaHCO3-Lösung gewaschen. Nach dem Trocknen und

Einengen wird das Produkt chromatographisch gereinigt.[15][16]

Schutzgruppenstrategie für die selektive Mono-
Derivatisierung
Um selektiv nur eine der beiden Hydroxylgruppen zu derivatisieren, ist der Einsatz einer

Schutzgruppe erforderlich. Eine Silylschutzgruppe wie tert-Butyldimethylsilyl (TBDMS) ist

aufgrund ihrer Stabilität und der milden Bedingungen für ihre Entfernung gut geeignet.[17][18]
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Abbildung 3: Arbeitsablauf für die selektive Mono-Derivatisierung.

Schutz: Das Diol (1,0 Äquiv.) wird mit TBDMS-Cl (1,05 Äquiv.) und Imidazol (2,2 Äquiv.) in

DMF bei Raumtemperatur umgesetzt. Sorgfältige Kontrolle der Stöchiometrie ist

entscheidend, um die Bildung des di-geschützten Produkts zu minimieren. Das mono-

geschützte Produkt wird chromatographisch isoliert.
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Derivatisierung: Die verbleibende freie Hydroxylgruppe wird nach einem der oben genannten

Protokolle (3 oder 4) alkyliert oder acyliert.

Entschützung: Die TBDMS-Gruppe wird selektiv mit Tetrabutylammoniumfluorid (TBAF) in

THF bei Raumtemperatur entfernt, um das gewünschte mono-derivatisierte Produkt

freizusetzen.

Charakterisierung der Derivate
Die erfolgreiche Derivatisierung wird durch Standard-spektroskopische Methoden bestätigt.

Tabelle 2: Spektroskopische Charakterisierung

Methode Erwartete Beobachtungen

1H-NMR

- Verschwinden des Signals der phenolischen

OH-Protonen.- Auftreten neuer Signale, die den

Protonen der eingeführten Alkyl- oder

Acylgruppe entsprechen (z. B. -CH2- oder -

CH3-Gruppen).- Eine Verschiebung der

aromatischen Protonensignale des

Naphthyridin-Ringsystems.

13C-NMR

- Auftreten neuer Kohlenstoffsignale der

eingeführten Reste.- Verschiebung der Signale

der C4- und C8-Atome zu tieferem Feld

aufgrund der Ether- oder Esterbindung.

Massenspektrometrie (MS)

- Der Molekülionenpeak ([M+H]+ oder [M]+)

entspricht dem erwarteten Molekulargewicht des

derivatisierten Produkts.

FT-IR

- Verschwinden der breiten O-H-

Schwingungsbande (ca. 3200-3400 cm-1).-

Auftreten einer starken C=O-

Schwingungsbande für Ester (ca. 1730-1750

cm-1).- Vorhandensein von C-O-Ether-Banden

(ca. 1050-1250 cm-1).
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Die genauen chemischen Verschiebungen und Fragmentierungsmuster hängen von der

spezifischen Struktur des Derivats ab.[19][20][21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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